N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride
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Overview
Description
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a dimethylaminoethyl group, a fluorobenzo[d]thiazolyl moiety, and a tosylbutanamide group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride typically involves multiple steps:
Formation of the Fluorobenzo[d]thiazole Core: This step involves the reaction of 2-aminobenzenethiol with a fluorinated benzoyl chloride under basic conditions to form the fluorobenzo[d]thiazole core.
Attachment of the Dimethylaminoethyl Group: The fluorobenzo[d]thiazole intermediate is then reacted with 2-chloro-N,N-dimethylethylamine in the presence of a base to introduce the dimethylaminoethyl group.
Formation of the Tosylbutanamide Group: The final step involves the reaction of the intermediate with 4-tosylbutanoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to the presence of the fluorobenzo[d]thiazole moiety.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as enhanced fluorescence or stability.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological membranes, while the fluorobenzo[d]thiazole moiety can bind to specific proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride: Lacks the fluorine atom, which may affect its binding affinity and biological activity.
N-(2-(dimethylamino)ethyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride: Contains a chlorine atom instead of fluorine, which may alter its chemical reactivity and interactions.
Uniqueness
The presence of the fluorine atom in N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride enhances its lipophilicity and binding affinity to certain molecular targets, making it unique compared to its analogs. This can result in improved biological activity and specificity in various applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3S2.ClH/c1-16-6-9-18(10-7-16)31(28,29)14-4-5-21(27)26(13-12-25(2)3)22-24-19-11-8-17(23)15-20(19)30-22;/h6-11,15H,4-5,12-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCQKIMJGTYYOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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